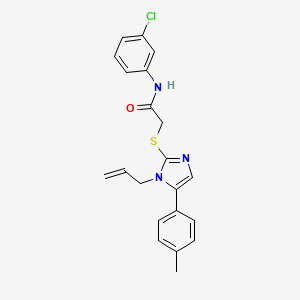
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3OS and its molecular weight is 397.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic organic compound characterized by a complex structure featuring an imidazole ring, thioether linkage, and acetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.
- Molecular Formula : C₁₉H₂₀ClN₃OS
- Molecular Weight : 368.5 g/mol
- CAS Number : 1207009-84-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can engage in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity. The thioether and acetamide groups further contribute to its pharmacological properties by modulating biological pathways.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The presence of the thioether group may enhance this activity by facilitating interactions with bacterial enzymes.
Anticancer Potential
Imidazole derivatives have been explored for their anticancer effects. In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Antiviral Effects
Recent investigations into heterocyclic compounds have highlighted their potential as antiviral agents. Specifically, imidazole derivatives have shown promise against viral infections by inhibiting viral replication and interfering with viral entry mechanisms.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by modifications to its structure. The following table summarizes findings from various studies regarding SAR:
| Modification | Effect on Activity |
|---|---|
| Substitution on the imidazole ring | Alters binding affinity to target enzymes |
| Variations in the acetamide group | Impacts solubility and bioavailability |
| Presence of electron-withdrawing groups | Enhances potency against specific biological targets |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial activity of several imidazole derivatives, including this compound. Results indicated a significant inhibition of Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains.
- Anticancer Research : In vitro assays conducted on cancer cell lines demonstrated that this compound could induce cell cycle arrest and apoptosis through the activation of caspase pathways. This highlights its potential as a lead compound for developing new anticancer therapies.
- Antiviral Evaluation : Preliminary tests against viral pathogens revealed that the compound could reduce viral load in infected cell cultures, indicating its potential as an antiviral agent.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c1-3-11-25-19(16-9-7-15(2)8-10-16)13-23-21(25)27-14-20(26)24-18-6-4-5-17(22)12-18/h3-10,12-13H,1,11,14H2,2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNVJVSORGTZCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













